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molecular formula C11H8ClNO2 B181925 Methyl 4-chloroquinoline-2-carboxylate CAS No. 114935-92-1

Methyl 4-chloroquinoline-2-carboxylate

Cat. No. B181925
M. Wt: 221.64 g/mol
InChI Key: AAHYMHHQOLSODU-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

The title compound was prepared by a procedure analogous to Intermediate 133 starting with methyl 4-chloroquinoline-2-carboxylate (WO 9505378). The product was purified on a silica gel flash column (0→5% MeOH in DCM) followed by recrystallization from EtOAc.
Name
Intermediate 133
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2SC(C(OC)=O)=CN=2)[CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].ClC1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[N:28]=[C:27]([C:35]([O:37][CH3:38])=[O:36])[CH:26]=1>>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:10][CH2:11][N:12]([C:15]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[N:28]=[C:27]([C:35]([O:37][CH3:38])=[O:36])[CH:26]=2)[CH2:13][CH2:14]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Intermediate 133
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)C=1SC(=CN1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC2=CC=CC=C12)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified on a silica gel flash column (0→5% MeOH in DCM)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)C1=CC(=NC2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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